REACTION_CXSMILES
|
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([Cl:12])=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1.[NH2:13][CH2:14][C:15]([NH2:18])([CH3:17])[CH3:16].C(N(CC)CC)C>CN1CCCC1=O>[Cl:12][C:8]1[CH:7]=[C:6]2[C:11]([C:2]([NH:13][CH2:14][C:15]([CH3:17])([NH2:18])[CH3:16])=[CH:3][CH:4]=[N:5]2)=[CH:10][CH:9]=1
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Name
|
|
Quantity
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198 g
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Type
|
reactant
|
Smiles
|
ClC1=CC=NC2=CC(=CC=C12)Cl
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Name
|
|
Quantity
|
97 g
|
Type
|
reactant
|
Smiles
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NCC(C)(C)N
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Name
|
|
Quantity
|
101 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
|
Quantity
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1 L
|
Type
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solvent
|
Smiles
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CN1C(CCC1)=O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent was evaporated in a vacuum
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Type
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ADDITION
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Details
|
the mixture was diluted with 6 l of water
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Type
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EXTRACTION
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Details
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extracted four times with 0.5 l of ethyl acetate each time
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Type
|
ADDITION
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Details
|
The clear aqueous solution was treated with about 900 g of KOH, whereby the pH
|
Type
|
CUSTOM
|
Details
|
the product separated in crystalline form
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Type
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FILTRATION
|
Details
|
This was filtered off under suction
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Type
|
WASH
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Details
|
rinsed with about 3 l of water and, for further purification
|
Type
|
CUSTOM
|
Details
|
recrystallized from 4 l of acetonitrile
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C(=CC=NC2=C1)NCC(C)(N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 126.7 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 50.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |